(S)-2-(1-Aminoethyl)thiazole-5-carboxylic acid
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Overview
Description
(S)-2-(1-Aminoethyl)thiazole-5-carboxylic acid is a chiral thiazole derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an aminoethyl group attached to the second carbon of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)thiazole-5-carboxylic acid typically involves the construction of the thiazole ring followed by the introduction of the aminoethyl group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The aminoethyl group can be introduced via reductive amination of the corresponding ketone intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Aminoethyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines or nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(1-Aminoethyl)thiazole-5-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and aminoethyl group could play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxylic acid group at the fourth position.
2-Amino-4-methylthiazole: A thiazole compound with an amino group at the second position and a methyl group at the fourth position.
5-Methylthiazole-2-carboxylic acid: A thiazole derivative with a carboxylic acid group at the second position and a methyl group at the fifth position.
Uniqueness
(S)-2-(1-Aminoethyl)thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other thiazole derivatives. The presence of the chiral center also adds to its uniqueness, potentially leading to enantioselective interactions in biological systems.
Properties
Molecular Formula |
C6H8N2O2S |
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Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10)/t3-/m0/s1 |
InChI Key |
ZXTOHPCVEPZUIA-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(S1)C(=O)O)N |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)N |
Origin of Product |
United States |
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